molecular formula C20H28N4O4 B2500528 4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one CAS No. 2097916-44-2

4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one

Cat. No.: B2500528
CAS No.: 2097916-44-2
M. Wt: 388.468
InChI Key: ONPKSSDXABDIHJ-UHFFFAOYSA-N
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Description

4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of piperidinecarboxylic acids This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring, a piperidine ring, and a pyrimidinyl group

Scientific Research Applications

4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used in various chemical reactions to study reaction mechanisms and kinetics.

    Medicine: The compound may have potential therapeutic applications, such as being used as a lead compound for the development of new drugs.

    Industry: The compound can be used in various industrial applications, such as the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidin-2-one ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be synthesized through various methods such as reductive amination or cyclization of appropriate precursors.

    Attachment of the pyrimidinyl group: The pyrimidinyl group can be introduced through nucleophilic substitution reactions, where the pyrimidinyl moiety is attached to the piperidine ring.

    Final coupling: The final step involves the coupling of the pyrrolidin-2-one ring with the piperidine ring, which can be achieved through various coupling reactions such as amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

Uniqueness

4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not observed in similar compounds, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-14-21-7-2-18(22-14)28-17-3-8-23(9-4-17)20(26)15-12-19(25)24(13-15)16-5-10-27-11-6-16/h2,7,15-17H,3-6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPKSSDXABDIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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